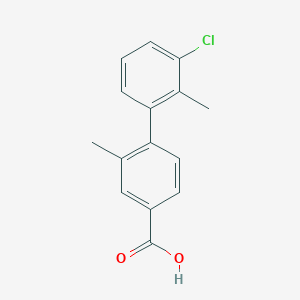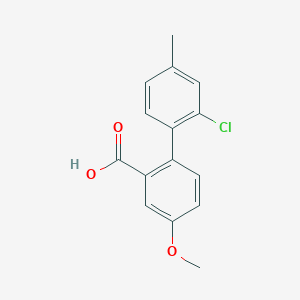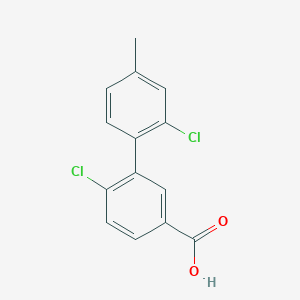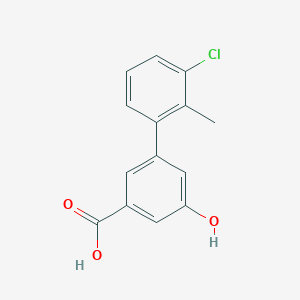
4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid, or 4-CMB, is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 125-127 °C and a boiling point of 270-272 °C. 4-CMB has a variety of uses in the scientific research field, including its use as a reagent for the synthesis of various compounds, as well as its application in biochemical and physiological studies.
作用机制
The mechanism of action of 4-CMB is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the metabolism of arachidonic acid. Inhibition of COX-2 results in the reduction of prostaglandin synthesis, which can have various physiological effects.
Biochemical and Physiological Effects
4-CMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-CMB can inhibit the activity of cyclooxygenase-2 (COX-2), as mentioned above, resulting in the reduction of prostaglandin synthesis. This can lead to anti-inflammatory, anti-pyretic, and analgesic effects. In addition, 4-CMB has been shown to have anti-fungal activity, as well as to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
4-CMB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in air and light. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is highly toxic and can be irritating to the skin and eyes, and it is flammable and should be handled with caution.
未来方向
There are a variety of potential future directions for the use of 4-CMB in scientific research. For example, further research could be conducted to explore its potential as an agent for the treatment of various diseases and disorders, such as cancer, inflammation, and fungal infections. In addition, further research could be conducted to explore its potential as a reagent for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a tool for studying the mechanisms of action of other drugs and compounds.
合成方法
The synthesis of 4-CMB can be accomplished by several methods, the most common of which is the Friedel-Crafts acylation of anisole. This method involves the reaction of anisole with 3-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction produces 4-CMB in a yield of up to 95%. Other methods for the synthesis of 4-CMB include the reaction of 3-chloro-2-methylbenzaldehyde with paraformaldehyde, the reaction of 3-chloro-2-methylbenzaldehyde with paraformaldehyde and an acid catalyst, and the reaction of 3-chloro-2-methylbenzaldehyde with paraformaldehyde and an amine catalyst.
科学研究应用
4-CMB has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action. For example, 4-CMB has been used in the synthesis of the antibiotic cefotaxime, as well as in the synthesis of the anti-inflammatory drug celecoxib. It has also been used in the study of the mechanism of action of the antifungal drug fluconazole, and in the study of the biochemical and physiological effects of the anti-cancer drug imatinib.
属性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-8-11(15(17)18)6-7-12(9)13-4-3-5-14(16)10(13)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEDTJPZBRFLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690258 |
Source


|
| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-19-6 |
Source


|
| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














